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1. Introduction

In the fabrication of advanced very-large-scale integration (VLSI) devices, particularly those

incorporating copper interconnects, there is a critical need for low-temperature deposition of

high-quality insulating films with low dielectric constants (low-k). Silicon nitride (SiN) films are

widely used as insulating layers, etch stoppers, and diffusion barriers.[1] Traditional low-

pressure chemical vapor deposition (LPCVD) methods for SiN often require high temperatures

(>700°C), which are incompatible with thermally sensitive components in modern integrated

circuits.[2][3]

Hexachlorodisilane (HCDS, Si₂Cl₆) has emerged as a key precursor for depositing silicon

nitride films at significantly lower temperatures.[2][4] HCDS enables the formation of SiN films

with a low dielectric constant, excellent step coverage even on high-aspect-ratio structures,

and superior barrier properties against copper diffusion and oxidation.[2] This makes HCDS-

based SiN an advantageous material for high-performance VLSI devices.[2] Deposition can be

achieved through methods such as Low-Pressure Chemical Vapor Deposition (LPCVD) and

Plasma-Enhanced Atomic Layer Deposition (PEALD), offering processes suitable for a range of

applications.[5][6]

2. Deposition Mechanisms and Advantages
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The primary advantage of HCDS lies in its ability to decompose at relatively low temperatures.

The deposition process typically involves the thermal decomposition of HCDS and its

subsequent reaction with a nitrogen source, most commonly ammonia (NH₃).[3]

Low-Temperature Decomposition: HCDS decomposes to form reactive species like

dichlorosilylene (SiCl₂) and silicon tetrachloride (SiCl₄) at lower temperatures than traditional

precursors like dichlorosilane (DCS).[3] The reaction is: Si₂Cl₆ → SiCl₂ + SiCl₄.

Reaction with Ammonia: The highly reactive SiCl₂ species readily reacts with ammonia to

form the silicon nitride film.[3]

Benefits: This pathway leads to higher deposition rates at lower temperatures compared to

conventional methods.[5] The resulting films exhibit excellent conformality (step coverage)

and can achieve a dielectric constant as low as 5.4 when deposited at 450°C.[2]

Data Presentation: Process Parameters and Film
Properties
The properties of HCDS-derived silicon nitride films are highly dependent on the deposition

conditions. The following tables summarize key quantitative data from various studies.

Table 1: Low-Pressure Chemical Vapor Deposition (LPCVD) of SiN using HCDS and NH₃

Depositi
on
Temp.
(°C)

Pressur
e (Torr)

NH₃/HC
DS Flow
Ratio

Depositi
on Rate
(nm/min
)

Refracti
ve Index
(at 632.8
nm)

Dielectri
c
Constan
t (k)

Etch
Rate in
1:200
HF
(nm/min
)

Referen
ce

700 0.5 100 ~3.0 ~1.95 ~7.5 ~0.5

650 0.5 100 ~1.7 ~1.92 - ~0.8

550 1.4 100 ~1.7 ~1.88 ~6.4 ~2.5

450 1.4 100 ~0.6 ~1.80 5.4 ~12.0 [2]

250 1.4 100 ~0.1 ~1.65 - >100

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://data.epo.org/publication-server/rest/v1.0/publication-dates/20080130/patents/EP1458903NWB1/document.pdf
https://data.epo.org/publication-server/rest/v1.0/publication-dates/20080130/patents/EP1458903NWB1/document.pdf
https://data.epo.org/publication-server/rest/v1.0/publication-dates/20080130/patents/EP1458903NWB1/document.pdf
https://www.researchgate.net/publication/269596462_LPCVD_of_Silicon_Nitride_Films_From_Hexachlorodisilane_and_Ammonia
https://www.researchgate.net/publication/244686107_Film_Properties_of_Low-k_Silicon_Nitride_Films_Formed_by_Hexachlorodisilane_and_Ammonia
https://www.researchgate.net/publication/244686107_Film_Properties_of_Low-k_Silicon_Nitride_Films_Formed_by_Hexachlorodisilane_and_Ammonia
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiN using HCDS

Deposition
Temp. (°C)

Plasma Gas
Growth Per
Cycle
(Å/cycle)

Chlorine
Content (at.
%)

Wet Etch
Rate
(nm/min in
500:1 HF)

Reference

400 NH₃ ~0.9 <1 - [7]

360 NH₃ or N₂/H₂ - - - [8]

300 Ar/NH₃ - - 1.2 [9]

270 NH₃ or N₂/H₂ - - - [8]

Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducible film deposition. The following sections

provide protocols for LPCVD and PEALD techniques.

Protocol 1: LPCVD of Low-k SiN Film using HCDS and
Ammonia
This protocol describes a typical process for depositing a low-k SiN film in a vertical LPCVD

furnace.

1. Substrate Preparation:

Start with clean silicon wafers (or other substrates).
Perform a standard pre-deposition clean (e.g., RCA clean) to remove organic and metallic
contaminants.
Load the wafers into the furnace boat.

2. Reactor Setup and Evacuation:

Load the boat into the LPCVD reaction tube.
Seal the furnace and pump down the reaction chamber to a base pressure.

3. Deposition Process:
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Ramp up the furnace temperature to the desired setpoint (e.g., 450°C for a low-k film).
Once the temperature is stable, introduce the process gases.
Ammonia (NH₃) flow rate: 1000 sccm.
Hexachlorodisilane (HCDS) flow rate: 10 sccm.
Maintain the process pressure at the target value (e.g., 1.4 Torr for depositions below
550°C).
Deposition time is determined by the target film thickness and the known deposition rate at
the chosen conditions.

4. Post-Deposition:

After the deposition is complete, stop the flow of precursor gases.
Purge the chamber with an inert gas (e.g., N₂).
Cool down the furnace to a safe temperature for unloading.
Unload the wafers from the furnace.

5. Film Characterization:

Thickness and Refractive Index: Measure using ellipsometry.
Composition: Analyze using Auger Electron Spectroscopy (AES) or Fourier Transform
Infrared (FTIR) spectroscopy.
Step Coverage: Examine cross-sections using a Transmission Electron Microscope (TEM).
Electrical Properties: Measure the dielectric constant using C-V measurements on fabricated
capacitor structures.
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// Nodes sub_prep [label="Substrate Preparation\n(Wafer Cleaning)"];

load [label="Load Wafers\ninto Furnace"]; pump [label="Pump Down &

Leak Check"]; heat [label="Ramp to Deposition\nTemperature (e.g.,

450°C)"]; gas_intro [label="Introduce Process Gases\n(HCDS + NH₃)"];

deposit [label="Film Deposition\n(Constant T and P)"]; purge
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[label="Stop Precursors & Purge\nwith N₂"]; cooldown [label="Cool Down

Reactor"]; unload [label="Unload Wafers"]; char [label="Film

Characterization\n(Ellipsometry, AES, C-V)"];

// Edges sub_prep -> load; load -> pump; pump -> heat; heat ->

gas_intro; gas_intro -> deposit; deposit -> purge; purge -> cooldown;

cooldown -> unload; unload -> char; }

LPCVD Experimental Workflow.

Protocol 2: PEALD of SiN Film using HCDS and NH₃
Plasma
This protocol outlines a typical PEALD cycle for depositing a conformal SiN film at low

temperatures.[7]

1. Substrate and Chamber Preparation:

Load the substrate into the ALD reaction chamber.
Heat the substrate to the desired deposition temperature (e.g., 300-400°C).[7]
Maintain a constant low pressure in the chamber.

2. ALD Cycle (repeated to achieve target thickness):

Step 1: HCDS Pulse: Introduce HCDS vapor into the chamber for a set duration to allow a
self-limiting monolayer to adsorb onto the substrate surface.
Step 2: Purge 1: Stop the HCDS flow and purge the chamber with an inert gas (e.g., Ar or
N₂) to remove any unreacted HCDS and gaseous byproducts.
Step 3: NH₃ Plasma Exposure: Introduce NH₃ gas and apply RF power to generate a
plasma. The reactive nitrogen species from the plasma react with the adsorbed HCDS layer
to form silicon nitride.
Step 4: Purge 2: Turn off the plasma and gas flow, and purge the chamber again with an
inert gas to remove reaction byproducts before the next cycle begins.

3. Post-Deposition and Characterization:

After completing the required number of cycles, cool down the chamber and unload the
substrate.
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Characterize the film using appropriate techniques (e.g., ellipsometry for thickness, X-ray
reflectivity for density, FTIR for bonding states).[6]
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Plasma-Enhanced ALD (PEALD) Cycle.

Chemical Reaction Pathway
The deposition of SiN from HCDS and ammonia is a multi-step chemical process. While the

surface chemistry can be complex, a simplified pathway illustrates the key reactions.
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Simplified HCDS Deposition Chemistry.

4. Applications

Copper Diffusion Barrier: HCDS-SiN films show excellent barrier properties, preventing

copper diffusion and oxidation, which is critical for modern interconnects.[2]

Etch Stop Layer: The films can be used as effective etch stop layers in advanced

semiconductor processing due to their distinct etch characteristics compared to silicon

dioxide.[6]

Low-k Interlayer Dielectric (ILD): The low dielectric constant of these films helps to reduce

parasitic capacitance, leading to lower power consumption and reduced signal delay

(crosstalk) in high-speed circuits.

Conformal Coatings: Due to the excellent step coverage, HCDS-SiN is ideal for coating

complex, high-aspect-ratio topographies found in 3D device architectures like FinFETs.[7]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b081481?utm_src=pdf-body-img
https://www.researchgate.net/publication/244686107_Film_Properties_of_Low-k_Silicon_Nitride_Films_Formed_by_Hexachlorodisilane_and_Ammonia
https://pubmed.ncbi.nlm.nih.gov/30485061/
https://www.merckmillipore.com/GE/en/technical-documents/technical-article/materials-science-and-engineering/chemical-vapor-deposition/silicon-nitride-atomic-layer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Conclusion

Hexachlorodisilane is a versatile and highly effective precursor for the low-temperature

deposition of low-k silicon nitride films. Through both LPCVD and PEALD methods, HCDS

enables the fabrication of high-quality, conformal SiN layers with excellent electrical and barrier

properties. These characteristics make HCDS-based SiN a crucial material for addressing the

challenges in manufacturing next-generation semiconductor devices. The protocols and data

presented provide a foundational guide for researchers and engineers working to implement

this advanced deposition technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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